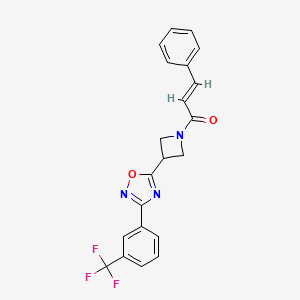

(E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O2/c22-21(23,24)17-8-4-7-15(11-17)19-25-20(29-26-19)16-12-27(13-16)18(28)10-9-14-5-2-1-3-6-14/h1-11,16H,12-13H2/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHICGFTGWOWOI-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic compound that incorporates several pharmacologically relevant moieties. The presence of a trifluoromethyl group and the oxadiazole ring suggests potential biological activity, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 276.253 g/mol. The structure features:

- A trifluoromethyl group, known for enhancing lipophilicity and biological activity.

- An oxadiazole ring, which has been associated with a broad spectrum of biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8a | S. aureus | 12.5 µg/mL |

| 8b | E. coli | 25 µg/mL |

| 17a | Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Activity

The oxadiazole derivatives have also shown promise in cancer research. For instance, studies have reported that certain oxadiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis .

Case Study: Anticancer Effects

A recent study evaluated the cytotoxicity of a series of oxadiazole derivatives against breast cancer cell lines. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts.

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of key enzymes : Some studies suggest that these compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.

- Induction of oxidative stress : The presence of fluorine atoms can lead to increased reactive oxygen species (ROS), contributing to cell death in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with targets associated with both antimicrobial and anticancer activities.

Table 2: Binding Affinity Predictions

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Enoyl reductase (InhA) | -9.5 |

| DNA topoisomerase II | -8.7 |

| Cyclin-dependent kinase 2 | -7.9 |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer research. The incorporation of the 1,2,4-oxadiazole moiety has been linked to improved selectivity and potency against certain cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

Compounds similar to (E)-3-phenyl-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one have demonstrated significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains . This makes such compounds promising candidates for developing new antibiotics.

Materials Science

Polymeric Composites

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance thermal stability and mechanical properties. Research from the College of Materials Science and Engineering suggests that adding such compounds can improve the performance of polymer composites used in high-temperature applications .

Fluorescent Materials

The unique structural features of this compound allow it to be explored as a building block for fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

Pesticide Development

The oxadiazole derivatives are known for their role in developing agrochemicals with insecticidal and fungicidal properties. Studies have indicated that compounds similar to this compound can effectively target pests while minimizing harm to beneficial insects . This specificity is crucial for sustainable agricultural practices.

Herbicide Formulations

Research has also focused on the application of this compound in herbicide formulations. The trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's ability to inhibit specific enzymes in target plants . This could lead to the development of more effective herbicides with lower environmental impact.

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from the literature. Key differences lie in substituent effects, heterocyclic systems, and conformational flexibility.

2.1. Substituent Effects

Trifluoromethyl vs. Halogen/Nitro Groups :

The 3-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to chloro/fluoro (e.g., 1-(3-chloro-4-fluorophenyl) derivatives in ) or nitro-substituted analogs (e.g., 4-nitrophenyl in ). This increases metabolic stability and membrane permeability but may reduce aqueous solubility .- Phenyl vs. Naphthyl/Other Aromatics: The terminal phenyl group in the enone chain contrasts with naphthalen-2-yl () or ferrocenyl () substituents.

2.2. Heterocyclic Systems

1,2,4-Oxadiazole vs. 1,2,3-Triazole :

The 1,2,4-oxadiazole ring in the target compound offers greater chemical stability under physiological conditions compared to 1,2,3-triazoles (). However, triazoles enable easier synthetic modification via click chemistry .Azetidine vs. Larger Rings :

The azetidine ring (4-membered) confers higher ring strain and conformational rigidity compared to 5-membered pyrrolidine or 6-membered piperidine analogs. This may restrict binding to specific protein conformations .

2.3. Physicochemical Properties

A hypothetical comparison of key properties is summarized below:

2.4. Research Findings

- Target Compound: No direct biological data is available in the provided evidence, but the 1,2,4-oxadiazole moiety is associated with kinase inhibition and antimicrobial activity in analogs .

- Ferrocene-Triazole Analog () : Exhibited anticancer activity in preliminary screens, attributed to redox-active ferrocene .

- Nitro-Naphthyl Analog () : Demonstrated moderate antibacterial activity, likely due to nitro group interactions with bacterial enzymes .

Structural and Crystallographic Insights

- The compound’s crystal structure (if resolved) would likely exhibit planar regions from the oxadiazole and enone systems, with hydrogen bonding involving the ketone oxygen (similar to patterns in ).

Q & A

Basic Question: What key structural features of this compound suggest potential bioactivity in medicinal chemistry?

Answer:

The compound’s bioactivity is influenced by:

- 1,2,4-Oxadiazole ring : Known for metabolic stability and hydrogen-bonding interactions with biological targets, enhancing binding affinity .

- Trifluoromethyl (CF₃) group : Improves lipophilicity and bioavailability by modulating electron-withdrawing effects and resistance to oxidative metabolism .

- Azetidine ring : A strained four-membered heterocycle that can enhance conformational rigidity, improving target selectivity .

- (E)-enone system : The α,β-unsaturated ketone may act as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Essential methods include:

- 1D/2D NMR (¹H, ¹³C, COSY, HSQC) : Assigns proton environments and verifies connectivity (e.g., distinguishing E/Z isomerism in the enone system) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities via exact mass matching .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the enone) .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates solid-state conformation .

Advanced Question: How can researchers optimize synthetic routes to improve yield and scalability?

Answer:

Key strategies involve:

- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclocondensation steps from 12 hours to 30 minutes) and improves regioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance oxadiazole ring formation at 80–120°C .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) for cross-coupling steps increase azetidine ring formation efficiency .

- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) separates regioisomers, while recrystallization in ethanol improves purity .

Advanced Question: How should researchers address contradictory spectral data during characterization?

Answer:

Contradictions (e.g., unexpected NMR shifts or IR peaks) require:

- 2D NMR validation : HSQC/HMBC correlations clarify ambiguous proton-carbon assignments .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra to compare with experimental data .

- Isomer analysis : LC-MS or chiral HPLC distinguishes E/Z isomers or diastereomers .

- Collaborative verification : Cross-check data with independent labs to rule out instrumentation errors .

Advanced Question: What experimental designs are recommended to evaluate this compound’s enzyme inhibition potential?

Answer:

Proposed methodologies:

- In vitro enzyme assays :

- Kinetic studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Covalent binding validation : Pre-incubate the compound with excess thiols (e.g., glutathione) to test reversibility of inhibition .

- Cellular assays :

- Dose-response curves : Assess cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

- Selectivity profiling : Screen against related enzymes (e.g., kinase panels) to identify off-target effects .

Advanced Question: How can computational methods aid in understanding this compound’s mechanism of action?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases), focusing on interactions with oxadiazole and CF₃ groups .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity data to guide lead optimization .

Basic Question: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : Protect from light and moisture (store under argon at –20°C) to prevent enone isomerization or oxadiazole hydrolysis .

- Handling : Use anhydrous solvents in reactions to avoid side reactions (e.g., azetidine ring opening) .

- Stability monitoring : Track degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Question: How can researchers resolve low solubility issues in biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Introduce phosphate or PEG groups at the azetidine nitrogen to improve hydrophilicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release in cell-based assays .

Advanced Question: What strategies validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by pull-down/MS identification .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics using immobilized recombinant proteins .

Basic Question: What safety protocols are essential when synthesizing this compound?

Answer:

- Ventilation : Perform reactions in a fume hood due to volatile intermediates (e.g., trifluoromethylphenyl precursors) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with azetidine intermediates .

- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.